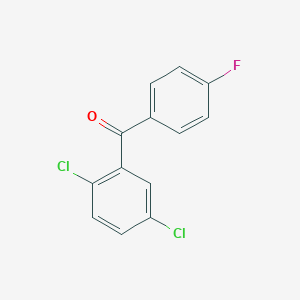

2,5-Dichloro-4'-fluorobenzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,5-dichlorophenyl)-(4-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2FO/c14-9-3-6-12(15)11(7-9)13(17)8-1-4-10(16)5-2-8/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJGLGPTVKGZNBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)Cl)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50476352 | |

| Record name | 2,5-dichloro-4'-fluorobenzophenon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50476352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

270903-87-2 | |

| Record name | 2,5-dichloro-4'-fluorobenzophenon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50476352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 2,5-Dichloro-4'-fluorobenzophenone

CAS Number: 270903-87-2

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-Dichloro-4'-fluorobenzophenone, a halogenated aromatic ketone of significant interest in synthetic organic chemistry. It serves as a crucial intermediate in the preparation of more complex molecules, particularly in the fields of pharmaceutical and agrochemical development, as well as in materials science.[1] This document details its chemical properties, synthesis protocols, and potential applications, presenting data in a clear and accessible format for laboratory and research professionals.

Chemical and Physical Properties

This compound is a polysubstituted aromatic compound. Its key identifiers and physicochemical properties are summarized below.

| Identifier | Value |

| CAS Number | 270903-87-2[2] |

| Molecular Formula | C₁₃H₇Cl₂FO |

| Molecular Weight | 269.09 g/mol [3] |

| IUPAC Name | (2,5-dichlorophenyl)(4-fluorophenyl)methanone |

Note: Detailed experimental data on physical properties such as melting point, boiling point, and solubility for this specific isomer were not consistently available in the public domain. Researchers should obtain a certificate of analysis for specific batches.

Synthesis Methodology: Friedel-Crafts Acylation

The most commercially viable method for synthesizing this compound is the Friedel-Crafts acylation reaction.[1] This electrophilic aromatic substitution facilitates the direct formation of a carbon-carbon bond between a dichlorinated benzoyl group and a fluorinated benzene ring.[1]

General Experimental Protocol

The following protocol outlines a general procedure for the synthesis of this compound via Friedel-Crafts acylation.

Reagents:

-

2,5-Dichlorobenzoyl chloride (Acylating agent)

-

Fluorobenzene (Aromatic substrate)

-

Lewis Acid Catalyst (e.g., Aluminum chloride, AlCl₃)

-

Anhydrous, non-polar solvent (e.g., Dichloromethane, Carbon disulfide)

-

Quenching solution (e.g., chilled hydrochloric acid)

-

Extraction solvent (e.g., Methylene dichloride)[1]

Procedure:

-

Reaction Setup: In a moisture-free reaction vessel under an inert atmosphere, the Lewis acid catalyst is suspended in the chosen anhydrous solvent.

-

Addition of Reactants: 2,5-Dichlorobenzoyl chloride is added to the suspension. The mixture is typically cooled before the slow, dropwise addition of fluorobenzene. The fluorine atom on the benzene ring, although a deactivating group, directs the incoming acyl group primarily to the para position, yielding the desired 4'-fluoro substitution pattern.[1]

-

Reaction Progression: The reaction mixture is stirred at a controlled temperature. The reaction is monitored for completion using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup and Isolation: Upon completion, the reaction is quenched by carefully pouring the mixture into a chilled, dilute acid solution to neutralize the catalyst.[1]

-

Extraction and Purification: The organic product is separated from the aqueous phase via solvent extraction.[1] The combined organic layers are then washed, dried, and the solvent is removed under reduced pressure. The resulting crude product can be further purified by techniques such as recrystallization or column chromatography to yield pure this compound.

A US patent describes a method for preparing various 2,5-dichlorobenzophenones in high yield and isomeric purity by using the Friedel-Crafts aroylation of 1,4-dichlorobenzene with an aroyl halide and a significant amount of a Lewis acid catalyst.[4]

Applications in Research and Development

The unique substitution pattern of this compound, featuring both chlorine and fluorine atoms, makes it a valuable building block for a variety of applications.

-

Synthetic Intermediate: It is a key intermediate in the multi-step synthesis of more complex organic molecules, including potential pharmaceutical and agrochemical agents.[1] The reactive halogen atoms allow for diverse functionalization.[1]

-

Materials Science: Halogenated benzophenones are used as monomers in the production of high-performance polymers. For instance, related compounds like 4,4'-difluorobenzophenone are essential for generating PEEK polymers.[1] Incorporating this compound into copolymers has been shown to enhance their solubility in common organic solvents while maintaining high thermal stability.[1]

-

Photochemistry: The presence of halogens can introduce novel photochemical pathways. Studies on other fluorobenzophenones have shown unique photosubstitution reactions, indicating the significant influence of the fluorine substituent on the molecule's reactivity.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is derived from safety data sheets for structurally similar compounds.

| Hazard Category | Description |

| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. |

| Skin Irritation | Causes skin irritation. |

| Eye Irritation | Causes serious eye irritation. |

| Respiratory Irritation | May cause respiratory irritation. |

Recommended Handling Procedures:

-

Use only in a well-ventilated area, preferably a chemical fume hood.[5]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]

-

Avoid breathing dust, fumes, or vapors.[5]

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the Friedel-Crafts acylation reaction.

Role as a Synthetic Building Block

This diagram shows the logical relationship of this compound as a versatile intermediate in chemical synthesis.

References

- 1. This compound | 270903-87-2 | Benchchem [benchchem.com]

- 2. 2,5-Dichloro-4''-fluorobenzophenone | 270903-87-2 [chemicalbook.com]

- 3. 3,4'-Dichloro-5-fluorobenzophenone | C13H7Cl2FO | CID 2758110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US5210313A - Preparation of 2,5-dichlorobenzophenones - Google Patents [patents.google.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 2,5-Dichloro-4'-fluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloro-4'-fluorobenzophenone is a halogenated aromatic ketone that serves as a valuable building block in organic synthesis, particularly in the field of polymer chemistry. Its distinct substitution pattern, featuring two chlorine atoms on one phenyl ring and a fluorine atom on the other, imparts specific chemical properties that are of interest in the development of advanced materials and potentially in the synthesis of novel pharmaceutical compounds. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and characterization of this compound, along with a discussion of the general biological activities of related benzophenone derivatives.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | (2,5-Dichlorophenyl)(4-fluorophenyl)methanone |

| CAS Number | 270903-87-2[1] |

| Molecular Formula | C₁₃H₇Cl₂FO[1] |

| Molecular Weight | 269.1 g/mol [1] |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

Synthesis of this compound

The primary and most established method for the synthesis of this compound is the Friedel-Crafts acylation [2]. This electrophilic aromatic substitution reaction involves the acylation of fluorobenzene with 2,5-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Reaction Scheme:

2,5-Dichlorobenzoyl chloride + Fluorobenzene -- (Aluminum chloride) --> this compound + Hydrogen chloride

dot

References

Elucidation of the Molecular Structure of 2,5-Dichloro-4'-fluorobenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation of 2,5-dichloro-4'-fluorobenzophenone, a halogenated aromatic ketone with applications as a key intermediate in organic synthesis and polymer chemistry. This document details the primary synthetic route, expected spectroscopic characteristics, and a logical workflow for its characterization.

Chemical Structure and Properties

This compound (CAS No. 270903-87-2) is a diaryl ketone featuring a dichlorinated phenyl ring and a fluorinated phenyl ring linked by a carbonyl group. The strategic placement of halogen atoms significantly influences the molecule's reactivity and physical properties.

| Property | Value |

| Molecular Formula | C₁₃H₇Cl₂FO |

| Molecular Weight | 269.09 g/mol |

| IUPAC Name | (2,5-dichlorophenyl)(4-fluorophenyl)methanone |

| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)C(=O)C2=CC=C(C=C2)F |

| InChI Key | WJGLGPTVKGZNBK-UHFFFAOYSA-N |

Synthesis via Friedel-Crafts Acylation

The principal and most commercially viable method for synthesizing this compound is the Friedel-Crafts acylation.[1] This electrophilic aromatic substitution reaction facilitates the formation of a carbon-carbon bond between the 2,5-dichlorobenzoyl moiety and the fluorobenzene ring.

Reaction Scheme

The reaction proceeds by treating fluorobenzene with 2,5-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The fluorine atom on the fluorobenzene ring is a deactivating but ortho-, para-directing group, leading to the desired 4'-fluoro substitution pattern.[1]

Caption: Synthetic pathway for this compound.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound based on established Friedel-Crafts acylation procedures.

Materials:

-

2,5-Dichlorobenzoyl chloride

-

Fluorobenzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous inert solvent (e.g., dichloromethane, carbon disulfide)

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction and recrystallization (e.g., diethyl ether, hexanes)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride to an anhydrous inert solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath.

-

Add 2,5-dichlorobenzoyl chloride to the stirred suspension.

-

Slowly add fluorobenzene dropwise from the dropping funnel. The reaction is exothermic, and the temperature should be maintained between 0 and 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.

-

Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Combine the organic layers and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, hexanes) to yield pure this compound.

Spectroscopic and Structural Elucidation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the two aromatic rings. The protons on the dichlorinated phenyl ring will exhibit complex splitting patterns due to spin-spin coupling. The protons on the fluorinated phenyl ring will show characteristic splitting due to coupling with the adjacent fluorine atom in addition to proton-proton coupling. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine, fluorine, and carbonyl groups.[1]

Expected ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Region 1 | Expected Pattern | Expected Value | Protons on the 2,5-dichlorophenyl ring |

| Region 2 | Expected Pattern | Expected Value | Protons on the 4-fluorophenyl ring |

The ¹³C NMR spectrum will provide signals for each unique carbon atom in the molecule. The carbon atoms attached to or near the electronegative halogen and oxygen atoms will be shifted downfield. The carbon attached to the fluorine atom will show a characteristic large one-bond C-F coupling constant.

Expected ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| Region 1 (downfield) | Carbonyl carbon (C=O) |

| Region 2 | Aromatic carbons attached to halogens |

| Region 3 | Other aromatic carbons |

The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom on the 4'-position of the benzophenone structure.

Expected ¹⁹F NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| Expected Value | Fluorine on the 4-fluorophenyl ring |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1660 | Strong | C=O (carbonyl) stretching |

| ~1590, ~1480 | Medium-Strong | C=C aromatic ring stretching |

| ~1220 | Strong | C-F stretching |

| ~840 | Strong | C-Cl stretching |

| ~3100-3000 | Weak | Aromatic C-H stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrometry Data:

| m/z | Interpretation |

| ~268, 270, 272 | Molecular ion peak (M⁺) cluster due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl) |

| Other fragments | Fragments corresponding to the loss of CO, Cl, and fragmentation of the aromatic rings |

Logical Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the synthesis and structural elucidation of this compound.

Caption: Workflow for synthesis and characterization.

Applications in Research and Development

This compound serves as a valuable building block in several areas of chemical research and development:

-

Polymer Chemistry: It is used as a monomer in the synthesis of high-performance polymers such as poly(ether ether ketone) (PEEK). The incorporation of this monomer can enhance the solubility of the resulting polymers in common organic solvents while maintaining high thermal stability.[1]

-

Organic Synthesis: The halogen atoms on the aromatic rings can be substituted through various nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups to create more complex molecules.

-

Pharmaceutical Research: Benzophenone derivatives are scaffolds found in various biologically active compounds, making this molecule a potential starting material for the synthesis of novel drug candidates.

This technical guide provides a foundational understanding of the synthesis and structural elucidation of this compound. Researchers can use the provided experimental protocols and expected analytical data as a benchmark for their own investigations into this versatile chemical compound.

References

An In-depth Technical Guide to 2,5-Dichloro-4'-fluorobenzophenone

This technical guide provides a comprehensive overview of 2,5-dichloro-4'-fluorobenzophenone, a halogenated aromatic ketone of significant interest in various scientific and industrial fields. The document is intended for researchers, scientists, and professionals involved in drug discovery, materials science, and fine chemical synthesis. It details the compound's chemical and physical properties, outlines a standard experimental protocol for its synthesis, and discusses its current and potential applications.

Compound Profile and Properties

This compound is a derivative of benzophenone, featuring two chlorine atoms on one phenyl ring and a fluorine atom on the other. This substitution pattern imparts unique chemical reactivity and physical properties, making it a valuable intermediate in organic synthesis.

Table 1: Chemical and Physical Data for this compound

| Property | Value | Source |

| CAS Number | 270903-87-2 | [1] |

| Molecular Formula | C₁₃H₇Cl₂FO | [2] |

| Molecular Weight | 269.09 g/mol | [2] |

| IUPAC Name | (2,5-dichlorophenyl)(4-fluorophenyl)methanone | N/A |

| Appearance | Off-white to light yellow solid (typical) | [3] |

| Primary Application | Intermediate in chemical synthesis | [1][4] |

Synthesis of this compound

The most common and commercially viable method for synthesizing this compound is through a Friedel-Crafts acylation reaction.[4] This electrophilic aromatic substitution reaction involves the acylation of fluorobenzene with 2,5-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

This protocol describes a general laboratory-scale synthesis of this compound.

Materials:

-

2,5-Dichlorobenzoyl chloride (1.0 eq)

-

Fluorobenzene (serving as both reactant and solvent, typically in excess)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.1 - 1.5 eq)

-

Dichloromethane (CH₂Cl₂) (optional, as a solvent)

-

Hydrochloric acid (HCl), chilled (for quenching)

-

Deionized water

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Reaction flask with a stirrer, dropping funnel, and reflux condenser connected to a gas trap

Procedure:

-

Reaction Setup: To a clean, dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add fluorobenzene and anhydrous aluminum chloride. Cool the mixture in an ice bath to 0-5 °C with stirring.

-

Addition of Acylating Agent: Slowly add 2,5-dichlorobenzoyl chloride to the stirred mixture via a dropping funnel, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[5]

-

Quenching: Once the reaction is complete, cool the mixture again in an ice bath and slowly quench it by carefully adding crushed ice, followed by chilled hydrochloric acid to neutralize the catalyst.[4]

-

Extraction: Transfer the mixture to a separatory funnel. If a co-solvent like dichloromethane was used, it will form the organic layer.[4] If fluorobenzene was used in excess, it will be the organic layer. Extract the aqueous layer with dichloromethane.

-

Washing: Combine the organic layers and wash successively with deionized water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol or hexane) to obtain a pure solid product.

Caption: Synthesis workflow for this compound.

Applications in Research and Development

The unique arrangement of halogen atoms on the benzophenone core makes this compound a versatile building block in several areas of chemical science.

-

Pharmaceutical and Agrochemical Synthesis: This compound serves as a key intermediate in the synthesis of more complex bioactive molecules.[4] The presence of chlorine and fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, such as metabolic stability, lipophilicity, and binding affinity. More than 88% of pharmaceuticals in the United States rely on chlorine chemistry.[6]

-

Materials Science: Benzophenone derivatives are crucial in polymer chemistry. For instance, related compounds like 4,4'-difluorobenzophenone are used as monomers in the production of high-performance polymers such as PEEK (Polyether ether ketone).[4] Incorporating this compound into polymer chains can enhance properties like solubility in organic solvents while maintaining high thermal stability.[4]

-

Photochemistry Research: The benzophenone scaffold is known for its photochemical properties. The specific halogenation pattern in this molecule can lead to unique photochemical pathways and reactivity, making it a subject of interest for fundamental research in photochemistry.[4]

Conclusion

This compound is a compound with significant utility, primarily as a synthetic intermediate. Its preparation via the robust Friedel-Crafts acylation is well-established. For professionals in drug development and materials science, this molecule offers a platform for creating novel structures with tailored properties. Further research into its applications is likely to uncover new opportunities in both academic and industrial settings.

References

- 1. 2,5-Dichloro-4''-fluorobenzophenone | 270903-87-2 [chemicalbook.com]

- 2. 3,4'-Dichloro-5-fluorobenzophenone | C13H7Cl2FO | CID 2758110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,5-DICHLORO-4-FLUOROBENZALDEHYDE CAS#: 230642-93-0 [m.chemicalbook.com]

- 4. This compound | 270903-87-2 | Benchchem [benchchem.com]

- 5. Experimental Chemistry II [sites.science.oregonstate.edu]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2,5-Dichloro-4'-fluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2,5-dichloro-4'-fluorobenzophenone, a key intermediate in various chemical and pharmaceutical applications. This document details the core synthetic methodologies, including Friedel-Crafts acylation and nickel-catalyzed cross-coupling reactions, supported by detailed experimental protocols, quantitative data, and process visualizations.

Introduction

This compound is a diarylketone with a chemical structure that lends itself to a variety of applications, including as a building block in the synthesis of high-performance polymers and as an intermediate in the preparation of pharmacologically active compounds. The strategic placement of its chloro and fluoro substituents influences its reactivity and physicochemical properties. This guide explores the two principal routes for its synthesis, providing the necessary technical details for laboratory and potential scale-up production.

Friedel-Crafts Acylation Pathways

The Friedel-Crafts acylation is a classic and widely utilized method for the synthesis of aryl ketones.[1] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. For the synthesis of this compound, two primary variations of this pathway are viable, each with its own set of advantages and considerations.

Pathway 1: Acylation of Fluorobenzene with 2,5-Dichlorobenzoyl Chloride

In this approach, fluorobenzene is acylated with 2,5-dichlorobenzoyl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The fluorine atom on the fluorobenzene ring primarily directs the incoming acyl group to the para position, leading to the desired 4'-fluoro substitution pattern.[1]

Materials:

-

2,5-Dichlorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous solvent (e.g., toluene)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-dichlorobenzoic acid.

-

Add an excess of thionyl chloride (typically 2-3 equivalents) and a catalytic amount of DMF.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases.

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 2,5-dichlorobenzoyl chloride can be purified by vacuum distillation.

Materials:

-

Fluorobenzene

-

2,5-Dichlorobenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., dichloromethane)

Procedure:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride in the anhydrous solvent.

-

Cool the suspension in an ice bath.

-

Slowly add 2,5-dichlorobenzoyl chloride to the stirred suspension.

-

Once the acyl chloride has been added, add fluorobenzene dropwise from the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC or GC.

-

Cool the reaction mixture in an ice bath and slowly quench by the addition of crushed ice, followed by concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with an organic solvent.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Pathway 2: Acylation of 1,4-Dichlorobenzene with 4-Fluorobenzoyl Chloride

An alternative Friedel-Crafts approach involves the acylation of 1,4-dichlorobenzene with 4-fluorobenzoyl chloride. This pathway may be advantageous depending on the relative cost and availability of the starting materials.

Materials:

-

4-Fluorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous solvent (e.g., chloroform)

Procedure:

-

A mixture of 4-fluorobenzoic acid (0.15 mol), thionyl chloride (0.45 mol), and a few drops of DMF in chloroform (200 ml) is heated at reflux for 16 hours.[2]

-

After cooling, the volatiles are removed in vacuo.[2]

-

The residue is diluted with carbon tetrachloride and evaporated again in vacuo to remove residual thionyl chloride.[2]

-

The final product is purified by distillation.[2]

The experimental protocol is analogous to that described in section 2.1.2, with 1,4-dichlorobenzene used in place of fluorobenzene and 4-fluorobenzoyl chloride used in place of 2,5-dichlorobenzoyl chloride.

Quantitative Data for Friedel-Crafts Acylation

| Parameter | Pathway 1 (Fluorobenzene) | Pathway 2 (1,4-Dichlorobenzene) | Reference |

| Catalyst | AlCl₃, TfOH/Re(OTf)₃ | AlCl₃ | [1][3] |

| Solvent | Dichloromethane, 1,2-Dichloroethane, Solvent-free | Not specified | [3] |

| Temperature | Room temperature to reflux | Not specified | |

| Reaction Time | Several hours | Not specified | |

| Yield | Up to 87% (for analogous reaction) | Not specified | [4] |

| Selectivity | High for para-isomer | Not specified | [1] |

Nickel-Catalyzed Cross-Coupling Pathway

An alternative and more modern approach to the synthesis of this compound involves a nickel-catalyzed cross-coupling reaction. This method typically utilizes an organometallic reagent, such as a Grignard or organozinc reagent, which is then coupled with an aryl halide or a related electrophile in the presence of a nickel catalyst.

Pathway 3: Nickel-Catalyzed Coupling of 2,5-Dichlorophenylmagnesium Bromide with 4-Fluorobenzoyl Chloride

This pathway involves the preparation of a Grignard reagent from 2,5-dichlorobromobenzene, followed by its nickel-catalyzed cross-coupling with 4-fluorobenzoyl chloride.

Materials:

-

2,5-Dichlorobromobenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (for initiation)

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add a small crystal of iodine.

-

Add a small amount of a solution of 2,5-dichlorobromobenzene in anhydrous THF to the magnesium.

-

Initiate the reaction by gentle heating or the addition of a few drops of a pre-formed Grignard reagent.

-

Once the reaction has started (indicated by bubbling and a color change), add the remaining solution of 2,5-dichlorobromobenzene in THF dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete reaction.

-

The resulting Grignard reagent is used in the subsequent coupling step.

Materials:

-

2,5-Dichlorophenylmagnesium bromide solution in THF

-

4-Fluorobenzoyl chloride

-

Nickel(II) catalyst (e.g., NiCl₂(PPh₃)₂)

-

Anhydrous solvent (e.g., THF, diethyl ether)

-

Aqueous work-up solutions (e.g., NH₄Cl, HCl)

Procedure:

-

To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add the nickel(II) precatalyst and the anhydrous solvent.

-

Cool the mixture in an ice bath.

-

Slowly add the solution of 4-fluorobenzoyl chloride to the catalyst suspension.

-

Add the prepared 2,5-dichlorophenylmagnesium bromide solution dropwise to the reaction mixture.

-

Allow the reaction to proceed at room temperature or with gentle heating, monitoring its progress by TLC or GC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Quantitative Data for Nickel-Catalyzed Cross-Coupling

| Parameter | Pathway 3 (Grignard Coupling) | Reference |

| Catalyst | Ni(II) precatalyst (e.g., NiCl₂(PPh₃)₂) | [5][6] |

| Solvent | THF, Diethyl ether | [5] |

| Temperature | Room temperature | [6] |

| Reaction Time | < 10 minutes to several hours | [6] |

| Yield | Generally high for analogous reactions | [5][6] |

Conclusion

The synthesis of this compound can be effectively achieved through two primary methodologies: Friedel-Crafts acylation and nickel-catalyzed cross-coupling. The choice of pathway will depend on factors such as the availability and cost of starting materials, desired purity, and scalability.

The Friedel-Crafts acylation represents a well-established and robust method, with the acylation of fluorobenzene by 2,5-dichlorobenzoyl chloride being a direct route. The nickel-catalyzed cross-coupling offers a more modern alternative that can proceed under mild conditions with high efficiency.

This guide provides the essential technical information for researchers and professionals to select and implement the most suitable synthetic strategy for their specific needs. Further optimization of the presented protocols may be required to achieve desired yields and purity on a larger scale.

References

- 1. This compound | 270903-87-2 | Benchchem [benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 5. Nickel-Catalyzed Diaryl Ketone Synthesis by N-C Cleavage: Direct Negishi Cross-Coupling of Primary Amides by Site-Selective N,N-Di-Boc Activation [organic-chemistry.org]

- 6. Efficient Synthesis of Diaryl Ketones by Nickel-Catalyzed Negishi Cross-Coupling of Amides by Carbon-Nitrogen Bond Cleavage at Room Temperature Accelerated by a Solvent Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Spectral Analysis of 2,5-Dichloro-4'-fluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2,5-dichloro-4'-fluorobenzophenone (CAS No: 270903-87-2). Due to the limited availability of public experimental data, this document combines known properties with predicted spectral characteristics based on the analysis of structurally similar compounds. The methodologies provided are standard protocols for the spectral analysis of aromatic ketones.

Compound Information

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 270903-87-2 |

| Molecular Formula | C₁₃H₇Cl₂FO |

| Molecular Weight | 269.09 g/mol |

| Exact Mass | 267.985798 g/mol |

| Chemical Structure |

Synthesis

The primary and most commercially viable method for synthesizing this compound is the Friedel-Crafts acylation reaction.[1] This electrophilic aromatic substitution involves the reaction of 2,5-dichlorobenzoyl chloride with fluorobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride. The fluorine atom on the fluorobenzene ring directs the incoming acyl group predominantly to the para position, yielding the desired product.

An alternative industrial-scale synthesis may utilize a nickel(0) catalyst for the coupling of 2,5-dichlorophenylmagnesium bromide with 4-fluorobenzophenone.[1]

Spectral Data

The following sections detail the expected spectral data for this compound.

The ¹H NMR spectrum of this compound is expected to exhibit complex signals corresponding to the protons on its two aromatic rings.[1] The electron-withdrawing effects of the chlorine, fluorine, and carbonyl groups will influence the chemical shifts, generally causing them to appear in the downfield region typical for aromatic protons.

Expected ¹H NMR Data (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3', H-5' | ~7.1-7.3 | dd | ~8.5, ~8.5 (t) |

| H-2', H-6' | ~7.8-8.0 | dd | ~8.5, ~5.5 |

| H-3, H-4, H-6 | ~7.3-7.6 | m | - |

Note: These are predicted values based on the analysis of similar halogenated benzophenones. Actual experimental values may vary.

The ¹³C NMR spectrum will show distinct signals for each of the carbon atoms in the molecule. The carbonyl carbon is expected to have the most downfield chemical shift. The carbon atoms attached to halogens will also be significantly influenced.

Expected ¹³C NMR Data (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~194-196 |

| C-1' | ~132-134 |

| C-2', C-6' | ~130-132 |

| C-3', C-5' | ~115-117 (d) |

| C-4' | ~164-166 (d) |

| C-1 | ~138-140 |

| C-2 | ~131-133 |

| C-3 | ~130-132 |

| C-4 | ~128-130 |

| C-5 | ~133-135 |

| C-6 | ~126-128 |

Note: These are predicted values. The signals for carbons in the fluorinated ring that are coupled to fluorine will appear as doublets (d).

The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration.

Expected FT-IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1660-1680 | Strong | C=O (carbonyl) stretch |

| ~1580-1600 | Medium | C=C aromatic ring stretch |

| ~1220-1240 | Strong | C-F stretch |

| ~700-850 | Strong | C-Cl stretch |

The mass spectrum is expected to show a molecular ion peak corresponding to the exact mass of the compound. The fragmentation pattern will likely involve the cleavage of the bond between the carbonyl group and the aromatic rings. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in characteristic M, M+2, and M+4 peaks for fragments containing two chlorine atoms.

Expected Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| ~268, 270, 272 | Moderate | [M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion cluster) |

| ~173, 175 | Strong | [C₇H₃Cl₂O]⁺ fragment |

| ~123 | Strong | [C₇H₄FO]⁺ fragment |

| ~95 | Moderate | [C₆H₄F]⁺ fragment |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

-

Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1.0 s.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: 0 to 220 ppm.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2.0 s.

-

-

Data Processing: Apply a Fourier transform to the Free Induction Decay (FID) and phase correct the resulting spectrum. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.

-

Instrumentation: An FT-IR spectrometer equipped with a diamond or germanium ATR accessory.

-

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: Collect a background spectrum of the clean ATR crystal and ratio it against the sample spectrum to obtain the final absorbance or transmittance spectrum.

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 40-500 amu.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis: Identify the compound based on its retention time and the fragmentation pattern in the mass spectrum.

Visualizations

Caption: Workflow for the spectral analysis of this compound.

Disclaimer: The spectral data presented in this document, where noted, are predictions based on the chemical structure and data from similar compounds. This information is intended for research and informational purposes only and should be verified with experimental data.

References

In-Depth Technical Guide to 2,5-Dichloro-4'-fluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,5-Dichloro-4'-fluorobenzophenone, a halogenated aromatic ketone of interest in materials science and synthetic chemistry. The information is presented to support research and development activities, with a focus on quantitative data, experimental methodologies, and structural elucidation.

Core Physical and Chemical Properties

This compound is a substituted aromatic ketone with the chemical formula C₁₃H₇Cl₂FO. Its structure features a benzoyl group substituted with two chlorine atoms at the 2 and 5 positions, and a phenyl group substituted with a fluorine atom at the 4' position.

| Property | Value | Reference |

| CAS Number | 270903-87-2 | [1] |

| Molecular Weight | 269.09 g/mol | N/A |

| Appearance | Off-white to light yellow solid | [2] |

| Melting Point | Data not available in searched literature. | N/A |

| Boiling Point | Data not available in searched literature. | N/A |

| Solubility | Known to improve the solubility of high-strength polymers like PEEK in common organic solvents. Specific solubility data in various solvents is not readily available in the searched literature. | [3] |

Synthesis

The primary and most commercially viable method for synthesizing this compound is the Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of fluorobenzene with 2,5-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4]

The general reaction is as follows:

A detailed experimental protocol for a similar Friedel-Crafts acylation is provided in the Experimental Protocols section.

Structural Elucidation and Spectral Properties

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the two aromatic rings. The protons on the dichlorinated phenyl ring will likely exhibit complex splitting patterns due to spin-spin coupling. The protons on the fluorinated phenyl ring will show characteristic splitting due to coupling with the adjacent fluorine atom, in addition to proton-proton coupling. The electron-withdrawing effects of the chlorine, fluorine, and carbonyl groups will influence the chemical shifts.[3]

-

¹³C NMR: A ¹³C NMR spectrum for this compound is available and can be used for structural confirmation.[1]

Detailed experimental data for the NMR spectra, including specific chemical shifts and coupling constants for this compound, are not available in the searched literature. However, a general protocol for NMR analysis of benzophenone derivatives is provided below.

Experimental Protocols

Synthesis: Friedel-Crafts Acylation of Fluorobenzene with 2,5-Dichlorobenzoyl Chloride (General Procedure)

This protocol is a generalized procedure based on known Friedel-Crafts acylation reactions.[4][5][6]

Materials:

-

Fluorobenzene

-

2,5-Dichlorobenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous solvent (e.g., dichloromethane, carbon disulfide)

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

-

Ice

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas).

-

In a dry environment, charge the flask with anhydrous aluminum chloride and the anhydrous solvent.

-

Cool the mixture in an ice bath.

-

Add a solution of 2,5-dichlorobenzoyl chloride in the anhydrous solvent to the dropping funnel.

-

Add the 2,5-dichlorobenzoyl chloride solution dropwise to the stirred AlCl₃ suspension over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, add fluorobenzene dropwise from the dropping funnel over 30 minutes, keeping the temperature low.

-

Once the addition of fluorobenzene is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for a specified time (typically 1-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated HCl with vigorous stirring.

-

Separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol, hexane) or by column chromatography.

Characterization: Melting Point Determination (General Procedure)

This is a general procedure for determining the melting point of a crystalline solid.[3][7]

Materials:

-

Melting point apparatus

-

Capillary tubes

-

Sample of this compound

Procedure:

-

Ensure the sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

Characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy (General Protocol)

This is a general protocol for obtaining NMR spectra of benzophenone derivatives.[8][9][10]

Materials:

-

NMR spectrometer

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

Sample of this compound

Procedure:

-

Dissolve a small amount of the purified this compound (typically 5-20 mg) in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. This will involve tuning and shimming the instrument to obtain optimal resolution.

-

Process the acquired data (Fourier transform, phase correction, and baseline correction).

-

Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS, or the residual solvent peak).

-

Determine the chemical shifts of the signals in the ¹³C NMR spectrum.

Logical Relationships and Workflows

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound.

Caption: General workflow for the synthesis of this compound.

Caption: Workflow for the physical and structural characterization of the synthesized product.

Disclaimer: This document is intended for informational purposes for a technical audience. The experimental protocols provided are general and may require optimization. All laboratory work should be conducted with appropriate safety precautions. The absence of specific data in this guide reflects the limitations of the currently available public information.

References

- 1. 2,5-Dichloro-4''-fluorobenzophenone | 270903-87-2 [chemicalbook.com]

- 2. JPH0647568B2 - Method for producing 2,4-dichloro-5-fluorobenzoic acid - Google Patents [patents.google.com]

- 3. fishersci.com [fishersci.com]

- 4. US5210313A - Preparation of 2,5-dichlorobenzophenones - Google Patents [patents.google.com]

- 5. google.com [google.com]

- 6. researchgate.net [researchgate.net]

- 7. tcichemicals.com [tcichemicals.com]

- 8. web.pdx.edu [web.pdx.edu]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. organicchemistrydata.org [organicchemistrydata.org]

An In-depth Technical Guide on the Solubility of 2,5-Dichloro-4'-fluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,5-Dichloro-4'-fluorobenzophenone. While specific quantitative solubility data for this compound is not extensively available in published literature, this document outlines the expected solubility profile based on its chemical structure and provides detailed experimental protocols for its determination. The methodologies and frameworks presented here are intended to empower researchers to generate precise and reliable solubility data essential for applications in materials science and drug development.

Qualitative Solubility Profile

This compound is a halogenated aromatic ketone. Based on the principles of "like dissolves like," it is anticipated to be poorly soluble in aqueous solutions and soluble in a range of common organic solvents. The presence of polar functional groups (carbonyl) and nonpolar halogenated aromatic rings suggests its solubility will be highest in solvents with moderate to low polarity. Research into its use as a monomer in copolymers has indicated that its incorporation enhances the solubility of these polymers in common organic solvents, which qualitatively supports its own solubility in such media.

Quantitative Solubility Data

Precise quantitative solubility data is crucial for applications such as reaction optimization, purification, and formulation development. As of the latest literature review, specific solubility values for this compound across a range of solvents and temperatures have not been formally published. The following table is provided as a template for researchers to populate as they generate experimental data using the protocols outlined in this guide.

| Solvent | Temperature (°C) | Solubility (g/L) | Method |

| Methanol | 25 | Data Not Available | Gravimetric |

| Ethanol | 25 | Data Not Available | Gravimetric |

| Acetone | 25 | Data Not Available | Gravimetric |

| Dichloromethane | 25 | Data Not Available | Gravimetric |

| Toluene | 25 | Data Not Available | Gravimetric |

| Ethyl Acetate | 25 | Data Not Available | Gravimetric |

| Acetonitrile | 25 | Data Not Available | Gravimetric |

| Water | 25 | Expected to be very low | Gravimetric |

Experimental Protocol: Solubility Determination by Gravimetric Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[1] This gravimetric approach measures the concentration of a solute in a saturated solution at a specific temperature.[2][3]

3.1 Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatic shaker or water bath with orbital shaking capabilities

-

Vials or flasks with airtight seals

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pipettes and glassware

-

Evaporating dishes or pre-weighed vials

-

Drying oven or vacuum desiccator

3.2 Procedure

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.[1]

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solid no longer changes over time.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. To avoid aspirating solid particles, immediately pass the solution through a syringe filter into a pre-weighed, clean, and dry evaporating dish or vial.[4]

-

Solvent Evaporation: Weigh the evaporating dish containing the filtrate to determine the mass of the saturated solution. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the solute.

-

Final Weighing: Once the solvent is completely removed, place the dish in a desiccator to cool to room temperature and then weigh it again. Repeat the drying and weighing process until a constant mass is achieved.[3]

3.3 Calculation The solubility (S) in g/L is calculated using the following formula:

S (g/L) = (Mass of residue / Volume of aliquot) × 1000

Where:

-

Mass of residue (g): (Mass of dish + residue) - (Mass of empty dish)

-

Volume of aliquot (L): The volume of the filtered solution sampled.

Visualizations

The following diagrams illustrate key workflows and chemical relationships relevant to the study of this compound.

Caption: Gravimetric method workflow for solubility determination.

Caption: Synthesis pathway via Friedel-Crafts acylation.

References

In-depth Technical Guide: 2,5-Dichloro-4'-fluorobenzophenone Mechanism of Action

To: Researchers, scientists, and drug development professionals

Subject: Comprehensive Review of the Mechanism of Action for 2,5-Dichloro-4'-fluorobenzophenone

Executive Summary

This technical guide addresses the current scientific understanding of the mechanism of action for the compound this compound. A comprehensive search of scientific literature, patent databases, and chemical registries was conducted to collate and analyze all available data regarding its biological activity, molecular targets, and relevant signaling pathways.

Our exhaustive investigation revealed a significant finding: there is currently no publicly available scientific literature detailing the specific mechanism of action, biological targets, or quantitative biological activity of this compound.

While information exists for the general class of benzophenones and some of its other halogenated derivatives, these data are not directly applicable to the specific substitution pattern of this compound and therefore are not included in this report to avoid scientifically unsound extrapolation.

Introduction

This compound is a halogenated aromatic ketone. Its chemical structure, featuring a benzophenone core with two chlorine atoms on one phenyl ring and a fluorine atom on the other, suggests potential for biological activity. Halogenated organic compounds are of significant interest in medicinal chemistry due to their diverse pharmacological properties. This guide was intended to provide an in-depth analysis of this specific compound's mechanism of action to aid in research and drug development efforts.

Methodology of Literature Search

A systematic and multi-pronged search strategy was employed to identify any relevant data. This included:

-

Scientific Databases: Extensive searches were conducted in major scientific databases, including PubMed, Scopus, Web of Science, and Google Scholar. Search terms included various combinations of "this compound," "mechanism of action," "biological activity," "molecular target," "signaling pathway," "pharmacology," and its CAS number.

-

Chemical Databases: PubChem, ChemSpider, and other chemical repositories were queried for any registered bioassay data or associated biological information.

-

Patent Databases: Searches of international and national patent databases were performed to identify any patents claiming therapeutic use or describing the biological evaluation of this compound.

Findings

The comprehensive literature and database search did not yield any specific information regarding the mechanism of action of this compound. Key missing information includes:

-

Identified Molecular Targets: No studies have been published that identify the protein(s), enzyme(s), receptor(s), or other biomolecules with which this compound interacts.

-

Affected Signaling Pathways: Consequently, there is no information on the downstream signaling cascades or cellular processes that might be modulated by this compound.

-

Quantitative Biological Data: No quantitative measures of biological activity, such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant), were found.

-

Experimental Protocols: No detailed experimental methodologies for the biological evaluation of this specific compound have been published.

Discussion and Future Outlook

The absence of data on the mechanism of action of this compound represents a significant knowledge gap. While the broader class of benzophenones has been studied for various applications, including as UV filters in sunscreens, and some derivatives have been investigated for antimicrobial or endocrine-disrupting activities, it is not scientifically rigorous to attribute these properties to this compound without direct experimental evidence.

The unique substitution pattern of chlorine and fluorine atoms can significantly alter the electronic and steric properties of the molecule, leading to potentially novel biological activities. Therefore, the lack of information highlights an opportunity for new research.

Future research directions to elucidate the mechanism of action of this compound could include:

-

High-Throughput Screening: Screening the compound against a broad range of biological targets to identify potential interactions.

-

Phenotypic Screening: Assessing the compound's effects on various cell-based assays to identify a biological response, which can then be used to deconvolve the mechanism.

-

In Silico Modeling: Utilizing computational methods to predict potential binding sites and molecular targets based on the compound's structure.

Conclusion

This technical guide concludes that there is no available scientific information on the mechanism of action of this compound. The core requirements of this report, including the presentation of quantitative data, detailed experimental protocols, and visualization of signaling pathways, cannot be fulfilled due to this absence of primary data. This represents a novel area for investigation within the field of medicinal chemistry. We recommend that any organization interested in the biological potential of this compound initiate foundational research to determine its basic pharmacological profile.

An In-depth Technical Guide to 2,5-Dichloro-4'-fluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-Dichloro-4'-fluorobenzophenone, a halogenated aromatic ketone. The document details its synthesis, chemical and physical properties, and spectroscopic data, compiled from available scientific literature and chemical databases. This guide is intended to serve as a foundational resource for professionals engaged in chemical synthesis, materials science, and drug discovery.

Chemical Properties and Data

This compound is a polysubstituted aromatic compound. The strategic placement of chloro and fluoro substituents on the benzophenone framework can significantly influence its chemical reactivity and potential biological activity. The electron-withdrawing nature of the halogen atoms and the carbonyl group are key determinants of its chemical behavior.

Quantitative Data Summary

| Property | Value | Source |

| CAS Number | 270903-87-2 | [1] |

| Molecular Formula | C₁₃H₇Cl₂FO | [2] |

| Molecular Weight | 269.09 g/mol | [1] |

| InChI Key | WJGLGPTVKGZNBK-UHFFFAOYSA-N | [1] |

| Monoisotopic Mass | 267.9858 Da | [2] |

Synthesis of this compound

The primary and most commercially viable method for the synthesis of this compound is the Friedel-Crafts acylation [1]. This electrophilic aromatic substitution reaction involves the acylation of a fluorinated aromatic ring with a dichlorinated benzoyl chloride in the presence of a Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a generalized procedure based on established Friedel-Crafts acylation reactions for similar benzophenone derivatives[3][4][5].

Materials:

-

1,4-Dichlorobenzene

-

4-Fluorobenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Hydrochloric acid (HCl), concentrated

-

Distilled water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon gas)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.

-

Reagent Addition: To the flask, add anhydrous aluminum chloride and anhydrous dichloromethane. Cool the suspension to 0-5 °C using an ice bath.

-

Acyl Chloride Addition: Slowly add 4-fluorobenzoyl chloride to the cooled suspension via the dropping funnel while maintaining the temperature.

-

Aromatic Substrate Addition: Subsequently, add 1,4-dichlorobenzene dropwise to the reaction mixture.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly quench by the dropwise addition of concentrated hydrochloric acid, followed by cold water, to decompose the aluminum chloride complex.

-

Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter to remove the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show complex splitting patterns for the aromatic protons. The protons on the dichlorinated phenyl ring will exhibit distinct chemical shifts and coupling constants. Similarly, the protons on the fluorinated phenyl ring will show characteristic splitting due to coupling with the adjacent fluorine atom in addition to proton-proton coupling[1].

-

¹³C NMR: A ¹³C NMR spectrum in CDCl₃ is available and can be accessed for detailed chemical shift information[6].

Potential Applications and Research Directions

While specific biological activities for this compound are not extensively documented, related substituted dichlorobenzophenone derivatives have been explored for various applications. For instance, some studies have investigated the antifungal and anticancer activities of similar compounds[7][8][9]. The unique substitution pattern of this compound makes it a candidate for further investigation in these areas. Additionally, its structure is relevant to materials science, where halogenated benzophenones are used as monomers in the synthesis of high-performance polymers[1].

Visualizations

Synthesis and Characterization Workflow

Caption: General workflow for the synthesis and characterization of this compound.

Friedel-Crafts Acylation Mechanism

References

- 1. This compound | 270903-87-2 | Benchchem [benchchem.com]

- 2. PubChemLite - 2,4-dichloro-4'-fluorobenzophenone (C13H7Cl2FO) [pubchemlite.lcsb.uni.lu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Khan Academy [khanacademy.org]

- 5. The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Bioactivity, and QSAR Study of 3,4-Dichlorophenyl Isoxazole-Substituted Stilbene Derivatives against the Phytopathogenic Fungus Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis and Utility of 2,5-Dichloro-4'-fluorobenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,5-Dichloro-4'-fluorobenzophenone, a halogenated aromatic ketone that serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and high-performance polymers. This document outlines its synthesis, physicochemical properties, and key applications, with a focus on detailed experimental protocols and structured data presentation.

Introduction and Discovery

This compound, with the CAS Number 270903-87-2, is a benzophenone derivative characterized by two chlorine substituents on one phenyl ring and a fluorine atom on the other.[1] The precise historical details of its initial discovery are not extensively documented in readily available literature. However, its synthesis and utility are rooted in the well-established principles of Friedel-Crafts acylation, a cornerstone of organic chemistry for the formation of carbon-carbon bonds to aromatic rings. The interest in this and similar halogenated benzophenones has been driven by their role as versatile building blocks in medicinal chemistry and materials science. The presence and position of halogen atoms can significantly influence the electronic properties, reactivity, and biological activity of the resulting larger molecules.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of this compound and its immediate precursors. This data is crucial for its identification, purification, and use in further synthetic applications.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 270903-87-2 | [1] |

| Molecular Formula | C₁₃H₇Cl₂FO | [1] |

| Molecular Weight | 269.10 g/mol | [1] |

| Appearance | Off-white to light yellow solid (predicted) | Inferred from related compounds |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Likely soluble in common organic solvents like methylene chloride, toluene, and THF; insoluble in water. | Inferred from general benzophenone properties |

Table 2: Spectroscopic Data (Predicted)

| Spectroscopy | Expected Characteristics |

| ¹H NMR (CDCl₃) | Multiple signals in the aromatic region (approx. 7.0-7.8 ppm). Protons on the fluorinated ring will show coupling to the fluorine atom. |

| ¹³C NMR (CDCl₃) | Resonances for aromatic carbons (approx. 120-140 ppm), a carbonyl carbon signal (approx. 195 ppm), and carbon signals showing C-F coupling. |

| IR (KBr) | Characteristic C=O stretch (approx. 1650-1670 cm⁻¹), C-Cl stretches (approx. 600-800 cm⁻¹), and C-F stretch (approx. 1100-1250 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z ≈ 268, with characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4). |

Synthesis of this compound

The most common and industrially viable method for the synthesis of this compound is the Friedel-Crafts acylation reaction.[2] This electrophilic aromatic substitution involves the reaction of fluorobenzene with 2,5-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation

This protocol is based on established methods for the synthesis of dichlorobenzophenones.

Materials:

-

2,5-Dichlorobenzoyl chloride

-

Fluorobenzene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (HCl), chilled, dilute solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane

-

Toluene

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser with a drying tube

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a clean, dry three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (1.1 to 2.5 molar equivalents relative to the acyl chloride).

-

Solvent and Substrate Addition: Add anhydrous dichloromethane and fluorobenzene (acting as both solvent and reactant) to the flask. Cool the mixture in an ice bath with stirring.

-

Acyl Chloride Addition: Dissolve 2,5-dichlorobenzoyl chloride (1.0 molar equivalent) in a small amount of anhydrous dichloromethane and add it to the dropping funnel. Add the 2,5-dichlorobenzoyl chloride solution dropwise to the stirred, cooled mixture in the flask over a period of 30-60 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. The reaction mixture may be heated to reflux (approximately 40°C for DCM) and maintained for several hours to ensure completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask in an ice bath. Slowly and carefully quench the reaction by pouring the mixture over a stirred mixture of crushed ice and chilled dilute hydrochloric acid. This will hydrolyze the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent. Remove the dichloromethane solvent using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and toluene, to yield pure this compound.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Synthesis workflow for this compound.

Applications in Research and Development

This compound is primarily utilized as a synthetic intermediate in two major areas:

Pharmaceutical Synthesis

Halogenated aromatic compounds are prevalent in many active pharmaceutical ingredients (APIs). The chlorine and fluorine atoms in this compound can serve as handles for further chemical modifications through nucleophilic aromatic substitution or cross-coupling reactions. The benzophenone core itself is a scaffold found in various bioactive molecules. While specific drugs derived directly from this starting material are not prominently cited, its structural motifs are relevant to the synthesis of compounds targeting a range of therapeutic areas.

Polymer Science

This molecule can be used as a monomer in the synthesis of high-performance polymers.[1] For instance, it can undergo nickel-catalyzed coupling polymerization to produce poly(2,5-benzophenone) derivatives.[1] The incorporation of such monomers can enhance the properties of the resulting polymers, such as improving their solubility in common organic solvents while maintaining high thermal stability.[2] These characteristics are desirable for materials like proton exchange membranes used in fuel cells.[1]

Signaling Pathways and Mechanism of Action